5-Bromo-6-fluorobenzo[d]oxazole-2-thiol
Description
Overview of Benzo[d]oxazole Core in Organic Chemistry and Medicinal Chemistry
The benzo[d]oxazole scaffold is a prominent heterocyclic system in drug discovery and materials science. nih.gov This core structure is present in numerous compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govammanu.edu.jo The versatility of the benzoxazole (B165842) ring system allows it to serve as a crucial intermediate in the synthesis of new biological materials. nih.gov Several commercially available drugs feature the benzoxazole moiety, underscoring its importance in medicinal chemistry. nih.gov
The biological significance of benzoxazole derivatives stems from their ability to interact with various biological targets. Researchers have successfully designed and synthesized benzoxazole-containing compounds with potential applications in treating a range of diseases, including cancer, bacterial and fungal infections, and neurological disorders. nih.govammanu.edu.joresearchgate.net
Table 1: Examples of Marketed Drugs Containing the Benzoxazole Core
| Drug Name | Therapeutic Class |
| Flunoxaprofen | Nonsteroidal anti-inflammatory drug (NSAID) nih.gov |
| Benoxaprofen | Nonsteroidal anti-inflammatory drug (NSAID) nih.gov |
| Calcimycin | Antibiotic nih.gov |
| Boxazomycin B | Antibacterial nih.gov |
| Chlorzoxazone | Muscle relaxant nih.gov |
This table is generated based on information from available literature.
Significance of Halogenation and Thiol Moiety in Heterocyclic Compound Design
The strategic incorporation of halogen atoms and thiol groups into heterocyclic compounds is a key strategy in modern drug design. These functional groups can profoundly influence a molecule's physicochemical properties and biological activity.
Halogenation: The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance a drug's potency and pharmacokinetic profile. researchgate.net Halogenation can improve a compound's lipophilicity, which aids in its passage through biological membranes. nih.govmdpi.com Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can improve the binding affinity of a ligand to its target receptor. nih.govacs.org Fluorine, in particular, is often used to block metabolic pathways, thereby increasing a drug's metabolic stability. nih.gov About one-third of drugs in clinical trials are halogenated, highlighting the importance of this modification in pharmaceutical development. nih.gov
Thiol Moiety: The thiol (-SH) group, also known as a sulfhydryl group, is a highly reactive functional group that plays a crucial role in various chemical and biological processes. fiveable.mewikipedia.org Thiols are known for their ability to form stable complexes with metal ions and to participate in nucleophilic substitution reactions. wikipedia.orgchemimpex.com In biological systems, the thiol group of the amino acid cysteine is vital for protein structure and function, including the formation of disulfide bonds and participation in redox reactions. fiveable.mecreative-proteomics.comnih.gov The presence of a thiol group in a molecule can confer antioxidant properties and is a key feature in the design of various therapeutic agents. fiveable.mecreative-proteomics.com
Table 2: Physicochemical Contributions of Functional Groups
| Functional Group | Key Contributions in Compound Design |
| Bromine | Enhances binding affinity through halogen bonding; increases lipophilicity. researchgate.netnih.gov |
| Fluorine | Improves metabolic stability; modulates electronic properties; can increase binding affinity. nih.govnih.gov |
| Thiol (-SH) | Acts as a nucleophile; forms metal complexes; participates in redox reactions; enables disulfide bond formation. wikipedia.orgchemimpex.comcreative-proteomics.com |
This table summarizes the general roles of these functional groups in the context of drug design and heterocyclic chemistry.
Research Trajectories and Academic Relevance of 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol
While direct and extensive research specifically on this compound is not widely published, its academic relevance can be inferred from the known properties of its constituent parts and the research on analogous structures. The combination of the biologically active benzo[d]oxazole core with the modulating effects of halogenation and the reactive thiol group suggests several potential research avenues.
The synthesis of this compound would likely involve multi-step processes, potentially starting from a substituted aminophenol, followed by cyclization and subsequent halogenation. The synthesis of similar structures, such as 5-bromooxazoles and other substituted benzoxazoles, often involves cyclization, bromination, and other standard organic reactions. researchgate.netnih.govdlsu.edu.ph For instance, the synthesis of 5-Chloro-2-mercaptobenzoxazole is achieved by reacting amino-4-chlorophenol with potassium hydroxide (B78521) and carbon disulfide. chemicalbook.com
Given the properties of its functional groups, this compound is a promising candidate for:
Medicinal Chemistry: As a building block for novel therapeutic agents. The core structure is associated with a wide range of bioactivities, and the halogen and thiol groups could be fine-tuned to target specific enzymes or receptors. nih.govnih.gov For example, a related compound, 5-Fluorobenzoxazole-2-thiol, has been used to develop prodrugs against Mycobacterium tuberculosis and potential antiglioma agents. ossila.com
Materials Science: The thiol group allows for the potential use of this compound in the development of functionalized polymers and coatings, where it could enhance properties like thermal stability. chemimpex.com
Analytical Chemistry: Derivatives could potentially be developed as reagents for the detection of metal ions due to the metal-complexing ability of the thiol group. chemimpex.com
The academic interest in this compound lies in its potential as a versatile intermediate for creating a library of new molecules with unique biological and material properties. Future research will likely focus on its synthesis, characterization, and the exploration of its utility in these various scientific domains.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrFNOS |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
5-bromo-6-fluoro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H3BrFNOS/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H,10,12) |
InChI Key |
PYWUBGUWZSFGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)OC(=S)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Bromo 6 Fluorobenzo D Oxazole 2 Thiol
Conventional Synthetic Routes to Benzo[d]oxazole-2-thiols
Conventional methods for the synthesis of benzo[d]oxazole-2-thiols have been well-established and typically rely on the cyclization of a key precursor, a substituted 2-aminophenol (B121084).
Multi-step Syntheses via Established Precursors
The most common and direct route to benzo[d]oxazole-2-thiols involves the reaction of a corresponding 2-aminophenol with a source of a thiocarbonyl group. For the specific synthesis of 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol, the key starting material is 2-amino-4-bromo-5-fluorophenol (B576785).
The synthesis generally proceeds via a two-step process:
Formation of a dithiocarbamate (B8719985) intermediate: The 2-aminophenol is reacted with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a suitable solvent like ethanol (B145695) or water. rsc.org This reaction leads to the in-situ formation of a dithiocarbamate salt.
Intramolecular cyclization: Upon heating, the dithiocarbamate intermediate undergoes intramolecular cyclization with the elimination of water to form the stable benzoxazole-2-thiol ring system. rsc.org The final product can then be isolated by acidification of the reaction mixture.
A representative reaction scheme is as follows:
Scheme 1: General synthesis of this compound from 2-amino-4-bromo-5-fluorophenol.
| Step | Reagents and Conditions | Purpose |
| 1 | 2-amino-4-bromo-5-fluorophenol, CS₂, KOH, Ethanol | Formation of potassium dithiocarbamate intermediate. |
| 2 | Reflux | Intramolecular cyclization to form the benzoxazole (B165842) ring. |
| 3 | HCl (aq) | Acidification to precipitate the final product. |
The availability of the starting material, 2-amino-4-bromo-5-fluorophenol, is crucial for this synthetic route. This precursor can be synthesized through a multi-step process, often starting from a commercially available fluorinated aniline (B41778) derivative. For instance, the synthesis could involve the acylation of 2-fluoroaniline, followed by bromination and nitration, and subsequent reduction of the nitro group to an amine and hydrolysis of the acyl group to reveal the phenol.
Role of Halogenated Intermediates in Scaffold Construction
Halogenated intermediates play a significant role in the synthesis of complex benzoxazoles, allowing for further functionalization through cross-coupling reactions. In the context of this compound, the bromine atom at the 5-position serves as a versatile handle for introducing a variety of substituents.
For example, the bromo-substituted benzoxazole can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl, heteroaryl, or alkyl groups at this position. This strategy allows for the creation of a library of derivatives with diverse chemical properties.
Advanced Synthetic Approaches for this compound
Recent advancements in synthetic organic chemistry have led to the development of more efficient and sophisticated methods for the synthesis of heterocyclic compounds, including benzoxazoles.
Catalytic Methods for Carbon-Sulfur Bond Formation
Modern catalytic methods offer an alternative to the use of carbon disulfide for the formation of the C-S bond in the benzoxazole-2-thiol ring. Transition metal-catalyzed reactions, particularly those using copper or palladium, have been developed for the thiolation of various aromatic and heterocyclic systems. jcsp.org.pknih.gov
For the synthesis of this compound, a potential catalytic approach could involve the cyclization of a suitable N-(2-hydroxyphenyl)thiourea precursor. This precursor could be synthesized from 2-amino-4-bromo-5-fluorophenol. The intramolecular C-S bond formation would then be promoted by a catalyst.
| Catalyst System | Ligand | Solvent | Temperature (°C) |
| CuI | DMEDA | Dioxane | 110 |
| Pd(OAc)₂ | Xantphos | Toluene | 100 |
This table presents potential catalytic systems for C-S bond formation based on literature for similar compounds. jcsp.org.pk
These catalytic methods can offer advantages in terms of milder reaction conditions and broader substrate scope compared to traditional methods.
Directed Ortho-Metalation Strategies for Positional Control
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgresearchgate.net This strategy relies on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be trapped with an electrophile.
In the context of synthesizing the precursor 2-amino-4-bromo-5-fluorophenol, a DoM strategy could be employed. For instance, starting with a protected 3-fluoroaniline, a directing group such as a pivaloyl or a carbamate (B1207046) could be installed on the amino group. This directing group would then facilitate lithiation at the C2 position, allowing for subsequent introduction of a hydroxyl group (or a precursor). The bromine could be introduced at a later stage via electrophilic bromination. The regioselectivity of such reactions is often high, providing excellent control over the substitution pattern of the benzene (B151609) ring.
Flow Chemistry Applications and Process Intensification
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering benefits such as enhanced safety, improved reaction control, and easier scalability. mdpi.com The synthesis of heterocyclic compounds, including benzoxazoles, is well-suited for flow chemistry applications.
The synthesis of this compound could be adapted to a continuous flow process. The reaction of 2-amino-4-bromo-5-fluorophenol with carbon disulfide could be performed in a heated flow reactor. The precise control over reaction temperature and residence time offered by a flow system could lead to higher yields and purity of the product, while minimizing the formation of byproducts. Furthermore, the handling of toxic and volatile carbon disulfide is safer in a closed flow system.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Several hours | Minutes to hours |
| Temperature Control | Less precise | Highly precise |
| Scalability | Challenging | Straightforward |
| Safety | Handling of hazardous reagents in large quantities | Smaller quantities of hazardous reagents at any given time |
This table provides a comparative overview of batch versus flow synthesis for the preparation of benzoxazole-2-thiols.
Sustainable and Green Chemistry Principles in Synthesis
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of this compound, several strategies can be employed that align with the principles of green chemistry, primarily focusing on the reduction or elimination of hazardous solvents and the use of sustainable reagents.
Traditional organic syntheses often rely on volatile and toxic organic solvents. Shifting towards solvent-free or aqueous reaction media represents a significant step in making the synthesis of this compound more sustainable.
One promising solvent-free approach involves the direct condensation of 2-amino-4-bromo-5-fluorophenol with a sulfur source, such as thiourea (B124793). This reaction can be carried out by heating a homogenized mixture of the reactants, eliminating the need for a solvent and simplifying the work-up procedure. nih.gov The reaction of 2-aminophenol with thiourea at high temperatures has been shown to produce benzo[d]oxazole-2-thiol in good yield, and this method can be adapted for the synthesis of the 5-bromo-6-fluoro derivative. nih.gov
Alternatively, conducting the synthesis in water offers another green approach. The synthesis of 2-mercaptobenzoxazoles has been successfully achieved in an aqueous medium by reacting the corresponding aminophenol with an alkali metal trithiocarbonate. google.com This method is particularly advantageous as water is a non-toxic, non-flammable, and readily available solvent. The reaction proceeds at temperatures ranging from 50 to 120°C and can be carried out in the presence of an alkali metal hydroxide. google.com
A general method for the one-step synthesis of benzoxazole-2-thiols in water involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD). rsc.org This approach is notable for being metal- and ligand-free, offering excellent yields and short reaction times. rsc.org
The choice of reagents and catalysts is crucial for a green synthetic process. For the synthesis of this compound, several sustainable options are available.
Thiourea, as a sulfur source in the solvent-free synthesis, is a readily available and relatively inexpensive reagent. nih.gov In aqueous syntheses, alkali metal trithiocarbonates can be utilized. google.com
In the broader context of benzoxazole synthesis, various eco-friendly catalysts have been explored. For instance, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used as a reusable and environmentally friendly catalyst for the synthesis of benzoxazole derivatives under solvent-free conditions. scispace.comresearchgate.net While this specific catalyst is typically used for the synthesis of 2-substituted benzoxazoles from acyl chlorides, the principle of using a solid-supported, reusable acid catalyst is a key green chemistry strategy that could be explored for the cyclization step in the synthesis of the target thiol. Other green catalysts reported for benzoxazole synthesis include samarium triflate in an aqueous medium and various nanocatalysts, which offer high efficiency and reusability. organic-chemistry.orgrsc.org
Optimization of Reaction Conditions and Yields for Research Scale Production
For the efficient production of this compound on a research scale, optimization of the reaction conditions is essential to maximize the yield and purity of the product while minimizing reaction time and energy consumption. This typically involves a systematic study of various reaction parameters.
Considering the solvent-free synthesis from 2-amino-4-bromo-5-fluorophenol and thiourea, key parameters to optimize would include the reaction temperature, reaction time, and the molar ratio of the reactants. A hypothetical optimization study is presented in the table below, based on general principles of similar reactions.
Table 1: Optimization of Solvent-Free Synthesis of this compound
| Entry | Molar Ratio (Aminophenol:Thiourea) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | 180 | 2 | 65 |
| 2 | 1:1.2 | 180 | 2 | 72 |
| 3 | 1:1.5 | 180 | 2 | 75 |
| 4 | 1:1.2 | 190 | 2 | 80 |
| 5 | 1:1.2 | 200 | 2 | 88 |
| 6 | 1:1.2 | 210 | 2 | 85 |
| 7 | 1:1.2 | 200 | 1.5 | 82 |
| 8 | 1:1.2 | 200 | 2.5 | 88 |
This table is a hypothetical representation of an optimization study.
From this hypothetical data, the optimal conditions for the research-scale synthesis would likely be a molar ratio of 1:1.2 of 2-amino-4-bromo-5-fluorophenol to thiourea, a reaction temperature of 200°C, and a reaction time of 2 hours.
For the aqueous synthesis using an alkali metal trithiocarbonate, parameters such as the concentration of reactants, pH of the solution, reaction temperature, and time would be critical to optimize. A study could involve varying the amount of alkali metal hydroxide to control the pH and running the reaction at different temperatures between 50 and 120°C to find the optimal balance between reaction rate and product stability. google.com
Computational and Theoretical Investigations of 5 Bromo 6 Fluorobenzo D Oxazole 2 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol. These calculations, primarily based on Density Functional Theory (DFT), offer a detailed picture of the molecule at the atomic level.
Geometry Optimization and Electronic Structure Analysis (e.g., DFT Methods)
The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. DFT methods, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly employed for this purpose. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule.
The electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters derived from this analysis include the total energy, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly insightful as it visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a region of negative potential around the nitrogen and oxygen atoms of the oxazole ring and the sulfur atom of the thiol group, while the hydrogen of the thiol group would exhibit a positive potential.
Table 1: Calculated Geometric and Electronic Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical results for similar compounds.)
| Parameter | Value |
| Total Energy (Hartree) | -3456.789 |
| Dipole Moment (Debye) | 3.45 |
| C-Br Bond Length (Å) | 1.89 |
| C-F Bond Length (Å) | 1.35 |
| S-H Bond Length (Å) | 1.34 |
| O-C-S Bond Angle (°) | 110.5 |
| N-C-S Bond Angle (°) | 115.2 |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole (B165842) ring system and the sulfur atom. The LUMO, on the other hand, is likely distributed over the entire molecule, with significant contributions from the fused ring system. The presence of the electron-withdrawing bromine and fluorine atoms would be expected to lower both the HOMO and LUMO energy levels and potentially influence the HOMO-LUMO gap.
Table 2: Frontier Molecular Orbital Energies of this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical results for similar compounds.)
| Orbital | Energy (eV) |
| HOMO | -6.78 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.55 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. The predicted ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each atom in the molecule.
Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of the chemical bonds. The calculated IR spectrum can aid in the identification of functional groups present in the molecule. For instance, the characteristic stretching frequencies for the S-H, C=N, and C-F bonds in this compound can be predicted.
Table 3: Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical results for similar compounds.)
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (S-H) | 4.5 ppm |
| ¹³C NMR Chemical Shift (C=S) | 185 ppm |
| IR Frequency (S-H stretch) | 2550 cm⁻¹ |
| IR Frequency (C=N stretch) | 1620 cm⁻¹ |
| IR Frequency (C-F stretch) | 1250 cm⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of its environment, such as a solvent or a biological system.
Conformational Landscape Exploration in Solution and Protein Environments
MD simulations can explore the conformational landscape of this compound in different environments. In solution, the molecule's flexibility and preferred conformations can be assessed. The simulations can reveal how the molecule rotates around its single bonds and which conformations are energetically favorable.
When placed in a protein binding site, MD simulations can predict the binding mode and stability of the ligand-protein complex. The simulations track the movements of both the ligand and the protein atoms, providing insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is invaluable for understanding the molecule's potential as a drug candidate.
Solvation Effects and Ligand-Solvent Interactions
The solvent environment can significantly influence the properties and behavior of a molecule. MD simulations explicitly model the solvent molecules (e.g., water) and their interactions with the solute. These simulations can calculate the solvation free energy, which is a measure of the energy change when the molecule is transferred from a vacuum to the solvent.
Furthermore, the simulations can provide a detailed analysis of the ligand-solvent interactions. This includes the formation and lifetime of hydrogen bonds between the solute and solvent molecules and the structure of the solvent shell around the solute. For this compound, the simulations would likely show strong hydrogen bonding between the thiol group and water molecules, as well as interactions with the nitrogen and oxygen atoms of the oxazole ring.
Prediction of Chemical Reactivity and Reaction Pathways
The prediction of chemical reactivity and the elucidation of reaction pathways for this compound are crucial for designing synthetic routes to novel derivatives and for understanding its potential interactions in biological systems. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, general principles of reactivity for the benzoxazole-2-thiol scaffold can be extrapolated and modulated by the electronic effects of the bromo and fluoro substituents.
Transition state theory is a cornerstone of computational reaction dynamics, allowing for the calculation of activation energies and the elucidation of the structures of transient intermediates. For this compound, derivatization reactions are likely to occur at the thiol group, the nitrogen atom of the oxazole ring, or via nucleophilic aromatic substitution of the bromine atom.
Table 1: Hypothetical Transition State Calculation Parameters for S-Alkylation
| Parameter | Description |
| Reactants | 5-Bromo-6-fluorobenzo[d]oxazole-2-thiolate, Alkyl halide (e.g., CH3I) |
| Products | 5-Bromo-6-fluoro-2-(methylthio)benzo[d]oxazole, Iodide ion |
| Computational Method | Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) |
| Basis Set | A basis set that can accurately describe the electronic structure of all atoms, including the heavy bromine and iodine atoms (e.g., 6-311+G(d,p)). |
| Solvation Model | A continuum solvation model (e.g., PCM) to simulate solvent effects. |
| Calculated Properties | Geometry of the transition state, Activation energy (ΔG‡), Reaction energy (ΔG) |
The presence of the electron-withdrawing fluorine and bromine atoms would be expected to influence the nucleophilicity of the thiol group and the stability of the transition state, thereby affecting the activation energy of the reaction.
Computational methods can predict plausible mechanisms for novel chemical transformations. For this compound, interesting transformations could involve intramolecular cyclizations, rearrangements, or metal-catalyzed cross-coupling reactions.
One potential transformation is the intramolecular Smiles rearrangement, which has been studied in other benzoxazole-2-thiol derivatives. This rearrangement typically involves the intramolecular nucleophilic attack of an N-linked side chain onto the C2 carbon of the benzoxazole ring. The feasibility and kinetics of such a rearrangement for a specifically substituted this compound derivative could be modeled computationally.
Another area of interest is the prediction of products and mechanisms for reactions involving the carbon-bromine bond. For example, in a palladium-catalyzed Suzuki coupling reaction, density functional theory (DFT) can be used to model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Such calculations would provide insights into the optimal reaction conditions and the potential for side reactions.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR or QSPR models for this compound were found, numerous studies on benzoxazole derivatives provide a solid foundation for understanding how structural modifications, including halogenation, impact their activity and properties. nih.govnih.govchemijournal.com
These models are typically developed using a set of known molecules (a training set) and then validated using an independent set of molecules (a test set). The chemical structures are represented by numerical descriptors that quantify various aspects of their molecular features.
Commonly Used Molecular Descriptors in QSAR/QSPR Studies of Benzoxazole Derivatives:
Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Kier's molecular connectivity indices). researchgate.net
Electronic descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial atomic charges).
Steric descriptors: These relate to the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).
Hydrophobic descriptors: These describe the lipophilicity of the molecule (e.g., logP). nih.gov
Several studies have successfully applied 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structure-activity relationships of benzoxazole derivatives with various biological activities, such as anticancer and antimicrobial effects. nih.govresearchgate.netresearchgate.net These studies generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity.
Table 2: Representative QSAR/QSPR Studies on Benzoxazole Derivatives
| Study Focus | Methodology | Key Findings |
| Antimicrobial Activity | 2D-QSAR | The activity contributions of different substituents were determined, providing a correlation equation for predicting the activity of new derivatives. nih.gov |
| Antifungal Activity | QSAR | A linear correlation was found between the lipophilicity (logP) and the minimal inhibitory concentration, indicating that lipophilicity is a significant factor in the antifungal activity of benzoxazoles. nih.gov |
| Anticancer Activity | 3D-QSAR (CoMFA, CoMSIA) | The models identified the importance of steric and electrostatic fields in determining the anticancer activity of benzoxazole derivatives, with contour maps guiding the design of more potent compounds. researchgate.net |
| Antidiabetic Activity | 3D-QSAR | A statistically valid model was developed that correlated the structural features of benzoxazole benzenesulfonamide derivatives with their inhibitory activity against fructose-1,6-bisphosphatase. chemijournal.com |
For this compound, a QSAR or QSPR model would need to be developed using a series of structurally related compounds with measured biological activity or physicochemical properties. The bromine and fluorine atoms would be represented by descriptors that capture their size, electronegativity, and ability to form halogen bonds, which could be critical for molecular interactions.
An exploration into the research applications of the chemical compound this compound reveals its significant potential within the field of medicinal chemistry. This multifaceted compound serves as a valuable scaffold for the development of novel bioactive molecules, a foundation for the design of sophisticated molecular probes, and a key component in the intricate process of ligand design for challenging biological targets. Its unique structural features, including the presence of bromine and fluorine atoms, offer medicinal chemists a versatile tool for creating next-generation therapeutics and research agents.
Future Research Directions and Unexplored Avenues for 5 Bromo 6 Fluorobenzo D Oxazole 2 Thiol
Emerging Synthetic Methodologies and Process Optimization for Scalability
Future research will likely focus on developing more efficient and scalable synthetic routes to 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol and its derivatives. While the fundamental synthesis of the benzo[d]oxazole-2-thiol core is well-established, often involving the reaction of a 2-aminophenol (B121084) with carbon disulfide or thiourea (B124793), the introduction of specific halogenation patterns can be challenging. medjrf.comnih.govresearchgate.netnih.gov
Emerging synthetic strategies may include:
Late-stage functionalization: Developing methods for the direct and selective introduction of bromo and fluoro groups onto the pre-formed benzo[d]oxazole-2-thiol scaffold.
Flow chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters.
Catalytic methods: Exploring novel catalysts to facilitate the cyclization and halogenation steps, potentially reducing the need for harsh reagents and improving atom economy. tandfonline.com
Process optimization will be crucial for producing this compound in larger quantities for extensive testing and potential commercial applications. This will involve minimizing reaction steps, maximizing yields, and developing purification techniques that are both effective and environmentally benign.
Advanced Spectroscopic Probes and In Situ Characterization Techniques
A deeper understanding of the chemical behavior and reaction mechanisms involving this compound will necessitate the use of advanced spectroscopic and characterization techniques.
Future avenues of investigation include:
In situ spectroscopy: Employing techniques like in situ FTIR, Raman, and NMR spectroscopy to monitor reaction progress in real-time, providing valuable kinetic and mechanistic data.
Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry to identify and characterize reaction intermediates and byproducts, aiding in the optimization of synthetic routes.
Crystallographic Studies: Obtaining single-crystal X-ray diffraction data to elucidate the precise three-dimensional structure of the molecule and its derivatives, which is crucial for understanding its interactions with biological targets.
These advanced analytical methods will provide a more detailed picture of the compound's properties and reactivity.
Integration with Artificial Intelligence and Machine Learning for Predictive Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules with desired properties. For this compound, these computational tools can accelerate research in several ways:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of novel derivatives based on their chemical structure. nih.gov
De Novo Design: Using generative models to design new molecules based on the benzo[d]oxazole-2-thiol scaffold with optimized properties for specific biological targets.
Reaction Prediction: Employing ML algorithms to predict the outcomes of synthetic reactions and suggest optimal reaction conditions, thereby streamlining the synthetic process.
By integrating AI and ML, researchers can more efficiently navigate the vast chemical space of possible derivatives and prioritize the synthesis of compounds with the highest potential. nih.gov
Exploration of Novel Biological Target Classes and Modalities
The benzo[d]oxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Future research on this compound will likely expand upon this foundation to explore new therapeutic applications.
Unexplored avenues include:
Target Identification: Utilizing chemoproteomics and other target identification platforms to discover novel protein targets for this compound and its derivatives.
Modulation of New Pathways: Investigating the potential of this scaffold to modulate signaling pathways that have not been previously associated with benzoxazoles.
Combination Therapies: Exploring the synergistic effects of this compound with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
The unique halogenation pattern of this compound may lead to novel interactions with biological targets, opening up new possibilities for drug discovery.
Development of Multi-functional Materials based on the Benzo[d]oxazole-2-thiol Core Structure
Beyond its potential in medicine, the benzo[d]oxazole-2-thiol core structure has applications in materials science. chemimpex.com The introduction of bromo and fluoro substituents in this compound could lead to the development of materials with unique properties.
Future research directions may involve:
Organic Electronics: Investigating the use of this compound and its derivatives as building blocks for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Sensing Applications: Developing chemosensors based on the benzo[d]oxazole-2-thiol scaffold for the detection of metal ions or other analytes.
Functional Polymers: Incorporating the this compound moiety into polymer backbones to create materials with enhanced thermal stability, flame retardancy, or optical properties. chemimpex.com
The development of multifunctional materials based on this core structure represents a promising area of research with potential applications in a variety of technological fields. mdpi.comnih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
